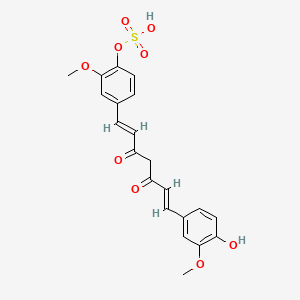

Curcumin sulfate

Beschreibung

Curcumin sulfate is a diarylheptanoid.

Wirkmechanismus

Target of Action

Curcumin sulfate, like its parent compound curcumin, interacts with a multitude of molecular targets. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen . It can bind and inhibit numerous targets including DNA (cytosine-5)-methyltransferase-1, heme oxygenase-1, Nrf2, β-catenin, cyclooxygenase-2, NF-kappaB, inducible nitric oxide synthase, nitric oxide, amyloid plaques, reactive oxygen species, vascular endothelial growth factor, cyclin D1, glutathione, P300/CBP, 5-lipoxygenase, cytosolic phospholipase A2, prostaglandin E2, inhibitor of NF-kappaB kinase-1, -2, P38MAPK, p-Tau, tumor necrosis factor-α, forkhead box O3a, CRAC .

Mode of Action

this compound interacts with its targets and modulates various signaling molecules . It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It was demonstrated in vitro that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 .

Biochemical Pathways

this compound affects multiple biochemical pathways. It has been suggested that curcumin alleviates oxidative stress and inflammation in chronic diseases through the Nrf2-keap1 pathway . It also suppresses pro-inflammatory pathways related to most chronic diseases and blocks both the production of TNF and the cell signaling mediated by TNF in various types of cells .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). Initially, curcumin undergoes rapid intestinal metabolism to form curcumin glucuronide and this compound via O-conjugation . Other metabolites formed include tetrahydrocurcumin, hexahydrocurcumin, and hexahydrocurcuminol via reduction . The poor bioavailability of curcumin due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit its therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exhibits potent anti-inflammatory and anti-carcinogenic actions . It can effectively inhibit almost every major stage of carcinogenesis, including transformation, initiation, promotion, invasion, angiogenesis, and metastasis . It also influences cell migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. The effectiveness of curcumin could be greatly improved by using nanoparticle-based carriers, which enhance its stability against degradation, increase its bioaccessibility in the gastrointestinal tract, and achieve its controlled release at various locations based on changes in environmental conditions .

Eigenschaften

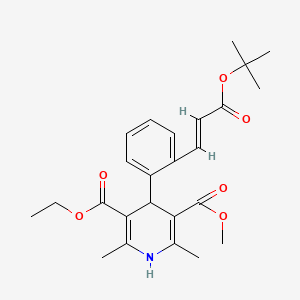

IUPAC Name |

[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJVQQBBTRFOHB-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893526 | |

| Record name | Curcumin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2. | |

| Record name | Curcumin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

339286-19-0 | |

| Record name | Curcumin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Curcumin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCUMIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160DHE331M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is curcumin sulfate formed in the body?

A1: this compound is a major metabolite of curcumin produced primarily through phase II metabolism. Following ingestion, curcumin undergoes extensive first-pass metabolism in the intestine and liver, with sulfation being a key metabolic pathway. [, , , , ]

Q2: Does the method of curcumin administration affect the ratio of this compound to other metabolites?

A3: Yes, research suggests that the ratio of this compound to curcumin glucuronide, another major metabolite, might be influenced by the route of administration. []

Q3: What enzymes are involved in the sulfation of curcumin?

A4: Research has identified human phenol sulfotransferase isoenzymes SULT1A1 and SULT1A3 as enzymes capable of catalyzing the sulfation of curcumin. []

Q4: Are there complex conjugates of this compound formed in vivo?

A5: Yes, studies using LC-MS analyses have identified not only this compound but also mixed conjugates like sulfate-glucuronide and sulfate-diglucuronide in plasma following turmeric administration. []

Q5: Does this compound exhibit similar biological activities as curcumin?

A6: Current research suggests that this compound might possess lower biological activity compared to its parent compound, curcumin. [, ] For instance, in studies assessing the inhibition of phorbol ester-induced prostaglandin E2 (PGE2) production, this compound demonstrated significantly weaker inhibitory activity compared to curcumin. []

Q6: What analytical techniques are used to identify and quantify this compound?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV spectrophotometry and mass spectrometry (MS), is frequently employed to identify and quantify this compound in biological samples. [, , , , , , ]

Q7: Is there a need for standardized analytical methods for curcumin and its metabolites?

A9: Yes, standardized and validated analytical methods are crucial for accurately comparing results across different studies and ensuring consistency in research findings. []

Q8: Can formulation strategies improve the bioavailability of curcumin?

A10: Yes, various formulation approaches, including the use of nanoparticles, liposomes, and micellar systems, have been explored to enhance the solubility, stability, and bioavailability of curcumin. [, , , ]

Q9: Are there any specific drug delivery strategies being investigated for targeting curcumin or its metabolites to specific tissues?

A11: While research is ongoing, targeted drug delivery approaches are being investigated to improve the delivery of curcumin and its metabolites to specific tissues, which could potentially enhance their therapeutic efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.